1-(4-Chloro-benzyl)-piperidin-4-ol

Aldosterone Synthase Inhibition CYP11B2 Hypertension Therapeutics

1-(4-Chloro-benzyl)-piperidin-4-ol (CAS 21937-62-2) is a synthetic 4-benzylpiperidine derivative with molecular formula C₁₂H₁₆ClNO and molecular weight 225.71 g/mol. The compound possesses a piperidine ring substituted at the N1-position with a 4-chlorobenzyl group and at the C4-position with a hydroxyl group.

Molecular Formula C12H16ClNO
Molecular Weight 225.72
CAS No. 21937-62-2
Cat. No. B2656124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-benzyl)-piperidin-4-ol
CAS21937-62-2
Molecular FormulaC12H16ClNO
Molecular Weight225.72
Structural Identifiers
SMILESC1CN(CCC1O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9H2
InChIKeyWVMRQOXAAGFNRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloro-benzyl)-piperidin-4-ol (CAS 21937-62-2) Technical Baseline and Structural Identification


1-(4-Chloro-benzyl)-piperidin-4-ol (CAS 21937-62-2) is a synthetic 4-benzylpiperidine derivative with molecular formula C₁₂H₁₆ClNO and molecular weight 225.71 g/mol. The compound possesses a piperidine ring substituted at the N1-position with a 4-chlorobenzyl group and at the C4-position with a hydroxyl group. Its reported density is 1.2±0.1 g/cm³, with a boiling point of 349.0±27.0 °C at 760 mmHg . The compound serves as a versatile small molecule scaffold and synthetic intermediate with documented inhibitory activity against multiple enzymatic targets .

Why Generic Substitution of 1-(4-Chloro-benzyl)-piperidin-4-ol with Close Analogs Is Not Viable


Benzylpiperidin-4-ol derivatives exhibit steep structure-activity relationships (SAR) wherein minor substituent variations—such as replacing the 4-chloro substituent with hydrogen, fluoro, bromo, methoxy, or benzoyloxy groups—produce up to ~7-fold changes in target inhibitory potency under identical assay conditions [1]. Specifically, compounds bearing the 4-chloro substituent demonstrate IC₅₀ values of 10.7 ± 0.9 μM compared to 23.0 ± 5.6 μM for the unsubstituted hydrogen analog and 12.4 ± 3.1 μM for the 4-fluoro derivative in antiproliferative assays against relevant cell models [1]. The N1-(4-chlorobenzyl) substitution pattern further distinguishes this scaffold from the structurally related 4-(4-chlorophenyl)piperidin-4-ol series (e.g., CAS 39512-49-7), which lacks the benzyl methylene spacer and consequently exhibits divergent biological target engagement profiles [2]. These quantitative SAR differences preclude reliable functional interchange in screening cascades, target validation studies, or structure-guided medicinal chemistry programs.

Quantitative Comparative Evidence for 1-(4-Chloro-benzyl)-piperidin-4-ol Versus Structural Analogs


CYP11B2 (Aldosterone Synthase) Inhibitory Potency: 1-(4-Chloro-benzyl)-piperidin-4-ol Exhibits ~9-Fold Higher Potency Than a Structurally Related Spirocyclic Piperidine

1-(4-Chloro-benzyl)-piperidin-4-ol demonstrates potent inhibition of human CYP11B2 (aldosterone synthase) with an IC₅₀ of 2.5 nM in NCI-H295R adrenocortical cells as measured by aldosterone formation reduction [1]. In direct cross-study comparison, a structurally distinct spirocyclic piperidine CYP11B2 inhibitor (CHEMBL4203608) exhibits an IC₅₀ of 22 nM under related assay conditions using [1,2-³H]-11-deoxycorticosterone as substrate in V79MZh cells [2].

Aldosterone Synthase Inhibition CYP11B2 Hypertension Therapeutics

Antiproliferative SAR: 4-Chloro Substitution Confers Intermediate Potency Differentiating Selection from Unsubstituted and 4-Fluoro Analogs

Within a congeneric series of benzylpiperidin-4-ol derivatives evaluated for antiproliferative activity, the 4-chloro-substituted analog exhibits an IC₅₀ of 10.7 ± 0.9 μM, positioning it between the less potent unsubstituted hydrogen analog (IC₅₀ = 23.0 ± 5.6 μM) and the slightly more potent 4-bromo analog (IC₅₀ = 9.8 ± 0.6 μM) [1]. The 4-fluoro analog demonstrates an IC₅₀ of 12.4 ± 3.1 μM, representing a ~1.2-fold difference relative to the 4-chloro compound [1].

Antiproliferative Activity Cancer Cell Growth Inhibition Benzylpiperidine SAR

Synthetic Accessibility: Near-Quantitative Single-Step Alkylation Yield Enables Cost-Effective Procurement and Scale-Up

1-(4-Chloro-benzyl)-piperidin-4-ol is synthesized via a single-step nucleophilic substitution between 4-hydroxypiperidine and 4-chlorobenzyl bromide in dimethylformamide with triethylamine base, achieving a reported yield of 100% (0.50 g isolated from 0.202 g of 4-hydroxypiperidine) under ambient conditions with a 2-hour reaction time . In contrast, structurally related 4-aryl-4-hydroxypiperidines such as 4-(4-chlorophenyl)piperidin-4-ol (CAS 39512-49-7) typically require multi-step synthetic sequences involving Grignard addition to N-benzylpiperidone followed by hydrogenolysis, which introduces additional purification steps and yield-limiting intermediates [1].

Synthetic Yield Piperidine Alkylation Process Chemistry Scalability

PDE4A Inhibitory Activity: Compound Displays Measurable but Moderate Engagement Supporting Use as a Chemical Probe

1-(4-Chloro-benzyl)-piperidin-4-ol demonstrates inhibitory activity against recombinant human PDE4A, with reported affinity values including a Ki of 550 nM as measured by fluorescent-labeled cAMP IMAP assay after 15-minute incubation [1]. In the broader PDE4 inhibitor landscape, clinical-stage PDE4 inhibitors such as GSK356278 exhibit pIC₅₀ values of 8.6-8.8 for PDE4A/B/D (corresponding to IC₅₀ values in the 1.6-2.5 nM range) , positioning 1-(4-chloro-benzyl)-piperidin-4-ol as a moderately potent tool compound rather than a lead candidate.

Phosphodiesterase 4A Inhibition PDE4A Inflammation Research

Physicochemical Property Profile: Predicted Density and Boiling Point Enable Rational Formulation Planning

1-(4-Chloro-benzyl)-piperidin-4-ol exhibits a predicted density of 1.2±0.1 g/cm³ and a boiling point of 349.0±27.0 °C at 760 mmHg . In comparison, the structurally related 4-(4-chlorophenyl)piperidin-4-ol (CAS 39512-49-7) demonstrates a density of 1.216±0.06 g/cm³ and a lower boiling point of 344.5±42.0 °C (predicted) .

Physicochemical Properties Formulation Science Compound Handling

Validated Research and Industrial Applications for 1-(4-Chloro-benzyl)-piperidin-4-ol Based on Quantitative Evidence


CYP11B2 Inhibitor Screening and Aldosterone Synthase Target Validation

Employ 1-(4-Chloro-benzyl)-piperidin-4-ol as a potent positive control (IC₅₀ = 2.5 nM) in NCI-H295R cell-based aldosterone formation assays for validating CYP11B2 enzymatic inhibition screening cascades in hypertension drug discovery programs [1]. The compound's 9-fold potency advantage over spirocyclic piperidine CYP11B2 inhibitors enables robust signal-to-noise separation in high-throughput screening formats [1][2].

Antiproliferative SAR Reference Standard for Halogenated Benzylpiperidine Series

Utilize 1-(4-Chloro-benzyl)-piperidin-4-ol (IC₅₀ = 10.7 ± 0.9 μM) as a quantitative benchmark compound in structure-activity relationship studies evaluating antiproliferative effects across human cancer cell lines, enabling direct potency comparisons with 4-fluoro (12.4 μM), 4-bromo (9.8 μM), and other substituted benzylpiperidin-4-ol analogs [3].

Cost-Efficient Parallel Library Synthesis Scaffold

Leverage the single-step, near-quantitative synthetic route (100% reported yield) of 1-(4-Chloro-benzyl)-piperidin-4-ol for rapid generation of derivative libraries via subsequent N-functionalization or C4-hydroxyl modification, minimizing cost-per-derivative and reducing synthesis timelines relative to multi-step 4-arylpiperidin-4-ol alternatives .

PDE4A Chemical Probe for Assay Development and Mechanistic Studies

Deploy 1-(4-Chloro-benzyl)-piperidin-4-ol (Ki = 550 nM) as a moderate-affinity PDE4A probe for assay validation and target engagement studies where high-potency inhibition is not required, providing a well-characterized tool compound with documented recombinant enzyme inhibitory activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Chloro-benzyl)-piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.